4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups into the phenoxymethyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group may also play a role in binding to metal ions or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(furan-2-ylmethyl)-5-(3-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-(furan-2-ylmethyl)-5-(4-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(furan-2-ylmethyl)-5-(3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the furan ring and the specific positioning of the methyl group on the phenoxymethyl moiety can lead to distinct interactions with biological targets, potentially offering advantages over similar compounds in certain applications.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-2-5-12(8-11)20-10-14-16-17-15(21)18(14)9-13-6-3-7-19-13/h2-8H,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCKJCXUUYYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.